4-(Trifluoroacetyl)benzyl bromide
Overview
Description
4-(Trifluoroacetyl)benzyl bromide is an organic compound with the molecular formula C9H6BrF3O. It is characterized by the presence of a trifluoroacetyl group attached to a benzyl bromide moiety. This compound is known for its strong electrophilic properties, making it a valuable intermediate in various synthetic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoroacetyl)benzyl bromide typically involves the bromination of 4-(Trifluoroacetyl)toluene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, thereby optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoroacetyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The trifluoroacetyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Trifluoroacetyl)benzyl bromide has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Used in the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoroacetyl)benzyl bromide involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The trifluoroacetyl group enhances its reactivity by stabilizing the transition state during nucleophilic substitution reactions. This compound can target various molecular pathways depending on the specific nucleophile it reacts with.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzyl bromide: Similar in structure but with a trifluoromethyl group instead of a trifluoroacetyl group.
4-(Trifluoromethoxy)benzyl bromide: Contains a trifluoromethoxy group.
4-Bromobenzotrifluoride: Lacks the acetyl group but has a similar bromobenzyl structure
Uniqueness: 4-(Trifluoroacetyl)benzyl bromide is unique due to the presence of the trifluoroacetyl group, which significantly enhances its electrophilic properties compared to its analogs. This makes it particularly useful in reactions requiring strong electrophiles .
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]-2,2,2-trifluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-5-6-1-3-7(4-2-6)8(14)9(11,12)13/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGJBWRAAZWXQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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